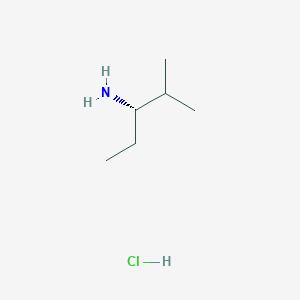
(S)-1-Ethyl-2-methylpropylamine HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound typically includes its molecular formula, structural formula, and IUPAC name. It may also include information about its appearance (solid, liquid, color, etc.) and odor.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms.Molecular Structure Analysis
This involves understanding the 3D structure of the molecule, including bond lengths and angles, and the spatial arrangement of atoms. Tools like X-ray crystallography and NMR spectroscopy are often used for this purpose.Chemical Reactions Analysis
This involves understanding how the compound reacts with other substances. It includes studying its reactivity, stability, and the products it forms during chemical reactions.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, polarity, and various spectroscopic properties.Applications De Recherche Scientifique
Synthesis of Complex Chemical Compounds :
- A study by Rouchaud, Gustin, and Moulard (2010) described a method for synthesizing 5-amino-3 (1-ethyl-1-methylpropyl)isoxazol, demonstrating the role of (S)-1-Ethyl-2-methylpropylamine HCl in the synthesis of complex organic compounds Rouchaud, Gustin, & Moulard, 2010.
Dental Applications :
- Research by Abunawareg et al. (2017) explored the use of 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (a compound related to (S)-1-Ethyl-2-methylpropylamine HCl) in dentistry, specifically its impact on resin-dentin bond strength and nanoleakage in dental adhesives Abunawareg et al., 2017.
Catalysis and Polymerization :
- Jutzi and Redeker (1997) investigated the recycling of a titanocene precatalyst, highlighting the significant role of the (diisopropylamino)ethyl side chain in the stability and efficiency of the catalyst, relevant to (S)-1-Ethyl-2-methylpropylamine HCl Jutzi & Redeker, 1997.
Chemical Warfare Agent Research :
- Rohrbaugh (1998) conducted a study on the characterization of the reaction product of VX, a nerve agent, with water, where compounds related to (S)-1-Ethyl-2-methylpropylamine HCl were used in the analysis Rohrbaugh, 1998.
Medicinal Chemistry :
- Nichols et al. (1986) synthesized and evaluated the alpha-ethyl phenethylamine derivative 1-(1,3-benzodioxol-5-yl)-2-butanamine, related to (S)-1-Ethyl-2-methylpropylamine HCl, as a potential therapeutic agent Nichols et al., 1986.
Corrosion Inhibition Studies :
- Karakus, Şahin, and Bilgiç (2005) researched the use of various dithiophosphonic acid monoesters as corrosion inhibitors, where related compounds to (S)-1-Ethyl-2-methylpropylamine HCl played a significant role Karakus, Şahin, & Bilgiç, 2005.
Safety And Hazards
This involves understanding the potential risks associated with handling and disposing of the compound. It includes its toxicity, flammability, environmental impact, and any precautions that need to be taken while handling it.
Orientations Futures
This involves predicting or proposing future research directions. It could be based on the current limitations or potential applications of the compound.
For a specific compound like “(S)-1-Ethyl-2-methylpropylamine HCl”, you would need to refer to scientific literature or databases. If the compound is novel or less-studied, experimental studies might be needed to gather this information. Please consult with a chemist or a researcher in the field for more specific information.
Propriétés
IUPAC Name |
(3S)-2-methylpentan-3-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N.ClH/c1-4-6(7)5(2)3;/h5-6H,4,7H2,1-3H3;1H/t6-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XELJVUCNNBUHJE-RGMNGODLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(C)C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-2-methylpentan-3-amine Hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B2405275.png)


![4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one](/img/structure/B2405279.png)
![(Z)-8-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2405281.png)
![1-{3-[(2-chlorobenzoyl)amino]benzoyl}-N-(2-phenylethyl)piperidine-4-carboxamide](/img/structure/B2405282.png)
![1-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone](/img/structure/B2405283.png)
![[4-[2-(4-Methylpyrazol-1-yl)ethyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2405286.png)
![6-Chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B2405287.png)